3-(4-Acetamidophenyl)-1H-pyrazole
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Overview
Description
4-Acetamidophenol, also known as Acetaminophen, is a widely used antipyretic and analgesic drug . It has a linear formula of CH3CONHC6H4OH .
Synthesis Analysis
One method of synthesis involves the one-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol . Another method involves a two-step synthesis of paracetamol, which was found to be low-yielding and unreliable due to the poor solubility of 4-aminophenol .Molecular Structure Analysis
The molecular formula of 4-Acetamidophenol is C8H9NO2, and it has a molecular weight of 151.16 g/mol .Chemical Reactions Analysis
4-Acetamidophenol can be used to synthesize a novel series of pyridazinones, thiazoles derivatives, and other heterocycles via interaction with nitrogen, sulfur, and carbon nucleophiles under Michael addition conditions .Physical and Chemical Properties Analysis
4-Acetamidophenol has a density of 1.3±0.1 g/cm3, a boiling point of 387.8±25.0 °C at 760 mmHg, and a melting point of 168-172 °C (lit.) .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
- Coordination Complexes : Pyrazole-acetamide derivatives have been utilized in synthesizing coordination complexes with Co(II) and Cu(II) ions. These complexes exhibit distinct crystal structures and supramolecular architectures through hydrogen bonding interactions. (Chkirate et al., 2019)
- Antioxidant Activity : The synthesized ligands and their complexes demonstrated significant in vitro antioxidant activity, assessed through various methods like DPPH, ABTS, and FRAP. (Chkirate et al., 2019)
Synthesis and Biological Evaluation
- Anti-bacterial Drugs : Pyrazole compounds have been developed as multi-heterocyclic antibacterial drugs. Their structures were confirmed through spectral studies, and biological activity was assessed using antibacterial studies with MTT assay methods. (Dhevaraj et al., 2019)
- Electronic Properties and Molecular Docking : Studies on the electronic properties, molecular electrostatic potential, and thermodynamic properties of these pyrazole derivatives were conducted. Molecular docking studies predicted their potential pharmacokinetic properties. (Dhevaraj et al., 2019)
Novel Derivatives Synthesis and Cancer Therapy
- Synthesis of Novel Derivatives : New compounds like 1-acetyl-1H-benzimidazolo-2(3H)-one and N-(2-acetamidophenyl) derivatives were synthesized and characterized by X-ray diffraction. (Sebhaoui et al., 2020)
- Molecular Docking and Cancer Therapy : These compounds were investigated for their binding modes within Tyrosine-protein kinase JAK2, using molecular docking and dynamics simulation studies, indicating their potential in cancer therapy. (Sebhaoui et al., 2020)
Computational and Pharmacological Evaluation
- Pharmacological Potential : 1,3,4-oxadiazole and pyrazole novel derivatives were evaluated computationally and pharmacologically. Studies included toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. (Faheem, 2018)
- Docking and Inhibitory Effects : These derivatives demonstrated binding and moderate inhibitory effects in various assays, indicating their pharmacological relevance. (Faheem, 2018)
Synthesis of Derivatives for Biological Activities
- Synthesis for Biologically Active Compounds : Studies on 3-phenyl-1H-pyrazole derivatives revealed their importance as intermediates in synthesizing various biologically active compounds, including potential anticancer drugs. (Liu et al., 2017)
- Optimization of Synthetic Methods : The synthesis methods for these compounds were optimized for higher yield and suitability for industrial production. (Liu et al., 2017)
Mechanism of Action
Target of Action
The primary target of 3-(4-Acetamidophenyl)-1H-pyrazole is believed to be the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
This compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX-2 enzyme, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins .
Pharmacokinetics
It is known that the compound has a high degree of selectivity towards cox-2, suggesting that it may have a favorable bioavailability profile .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX-2 enzyme and disrupting the production of prostaglandins, this compound effectively reduces the inflammatory response and alleviates pain .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8(15)13-10-4-2-9(3-5-10)11-6-7-12-14-11/h2-7H,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXXEMFNEZVWNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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